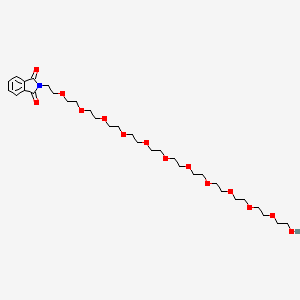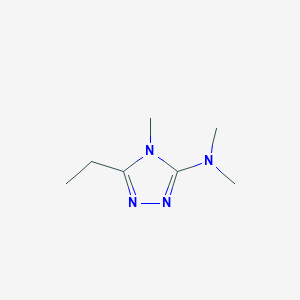![molecular formula C8H3IN2O B12871037 6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
6-Iodobenzo[d]oxazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodobenzo[d]oxazole-2-carbonitrile is an organic compound characterized by the presence of an iodine atom, a benzo[d]oxazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[d]oxazole-2-carbonitrile typically involves the iodination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Example Reaction:
Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-azidobenzo[d]oxazole-2-carbonitrile or 6-cyanobenzo[d]oxazole-2-carbonitrile can be formed.
Oxidation Products: Oxidation can yield compounds like 6-iodobenzo[d]oxazole-2-carboxylic acid.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
6-Iodobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be employed in the synthesis of probes for biological imaging and diagnostic applications.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Iodobenzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromobenzo[d]oxazole-2-carbonitrile
- 6-Chlorobenzo[d]oxazole-2-carbonitrile
- 6-Fluorobenzo[d]oxazole-2-carbonitrile
Comparison
Compared to its halogenated analogs, 6-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the larger size and higher polarizability of the iodine atom. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also facilitates certain types of coupling reactions more efficiently than smaller halogens.
Propiedades
Fórmula molecular |
C8H3IN2O |
|---|---|
Peso molecular |
270.03 g/mol |
Nombre IUPAC |
6-iodo-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
Clave InChI |
JKBAHSOTKHNHQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)OC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)



![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)



![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)


![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
